An In-depth Technical Guide to 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The cyclopropyl group, in particular, has emerged as a valuable bioisostere, offering a rigid scaffold that can improve metabolic stability and binding affinity. This guide provides a comprehensive technical overview of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, a key building block for the synthesis of a variety of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physical properties, molecular characteristics, and applications.
Chemical Identity and Molecular Structure
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a primary amine and an organobromine compound presented as its hydrobromide salt. The presence of both a nucleophilic amine and a reactive bromomethyl group on a rigid cyclopropane scaffold makes it a versatile intermediate for further chemical elaboration.
Molecular Structure:
Caption: 2D structure of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide.
Physical and Chemical Properties
The hydrobromide salt of 1-[1-(Bromomethyl)cyclopropyl]methanamine is a white crystalline powder.[1] Its high aqueous solubility makes it suitable for use in a variety of reaction conditions.[1]
| Property | Value | Source |
| CAS Number | 1232676-97-9 | [1] |
| Molecular Formula | C₅H₁₁Br₂N | [1] |
| Molecular Weight | 244.96 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 155-158 °C | [1] |
| Solubility | High aqueous solubility | [1] |
Spectroscopic Characterization (Representative Data)
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methylene protons adjacent to the bromine, and the methylene protons adjacent to the ammonium group. The cyclopropyl protons would appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The CH₂Br protons would be expected around 3.4-3.6 ppm, and the CH₂NH₃⁺ protons would likely appear further downfield, around 3.0-3.3 ppm, due to the electron-withdrawing effect of the ammonium group.
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum would show five distinct signals. The cyclopropyl carbons would resonate at high field (around 10-30 ppm). The quaternary cyclopropyl carbon would be in a similar region. The CH₂Br carbon would be expected in the range of 30-40 ppm, and the CH₂NH₃⁺ carbon would be found around 40-50 ppm.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary ammonium group in the region of 3000-3200 cm⁻¹ (broad). C-H stretching vibrations from the cyclopropyl and methylene groups would be observed around 2850-3000 cm⁻¹. A C-Br stretching frequency would be expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₁₀BrN) would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be expected at m/z 163 and 165. Fragmentation would likely involve the loss of a bromine radical or the aminomethyl group.
Synthesis
A plausible synthetic route to 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, based on established methodologies for similar cyclopropane-containing building blocks, is outlined below. This multi-step synthesis would typically start from a commercially available cyclopropane precursor.
Caption: Plausible synthetic workflow for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide.
Experimental Protocol (Hypothetical):
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Selective Oxidation: 1,1-Cyclopropanedimethanol is selectively oxidized to the corresponding mono-aldehyde, 1-(hydroxymethyl)cyclopropanecarbaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
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Reductive Amination: The aldehyde is then subjected to reductive amination. This can be achieved by reacting it with ammonia or an ammonia source, followed by reduction with a hydride reagent like sodium borohydride or sodium triacetoxyborohydride.
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Boc Protection: The resulting primary amine, [1-(hydroxymethyl)cyclopropyl]methanamine, is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Bromination: The hydroxyl group of the Boc-protected intermediate is then converted to a bromide. This can be accomplished using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine.
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Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions using hydrobromic acid (HBr). This step simultaneously deprotects the amine and forms the desired hydrobromide salt, which can often be precipitated and purified by recrystallization.
Applications in Drug Discovery and Development
The unique structural features of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide make it a valuable building block for the synthesis of complex molecules in drug discovery programs.
1. Synthesis of Kinase Inhibitors: The primary amine of this building block can be used to construct heterocyclic cores common in kinase inhibitors, while the bromomethyl group allows for the introduction of various side chains to probe the active site of the target kinase. For example, it has been utilized in the development of JAK3 inhibitors for the potential treatment of autoimmune diseases.[1]
2. Development of Antimicrobial Agents: The cyclopropylamine moiety is a known pharmacophore in a number of antibacterial agents. This building block provides a scaffold for the synthesis of novel compounds targeting bacterial enzymes, including those with activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Caption: Applications of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in medicinal chemistry.
Handling, Storage, and Safety
Safety Precautions: 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment, including chemical splash goggles, gloves, and a lab coat, should be worn at all times.[1]
Storage: The compound is reported to be hygroscopic.[1] Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably with a desiccant to prevent moisture absorption.[1]
Conclusion
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropane scaffold, a reactive bromomethyl group, and a primary amine allows for the efficient construction of diverse and complex molecular architectures. The physical and chemical properties outlined in this guide, along with the representative synthetic and spectroscopic data, provide a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies for developing the next generation of therapeutic agents.
References
- ChemShuttle. (n.d.). (1-(bromomethyl)cyclopropyl)methanamine hydrobromide; CAS No. 1232676-97-9.
